5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid
Description
5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid is a thiophene-based derivative featuring a 2-iodobenzamido substituent at the 5-position and a methyl group at the 3-position of the thiophene ring. Thiophene carboxylic acids, such as 3-methylthiophene-2-carboxylic acid (C₆H₆O₂S), are widely studied for their antibacterial, antifungal, and anticancer properties .
Structure
3D Structure
Properties
IUPAC Name |
5-[(2-iodobenzoyl)amino]-3-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10INO3S/c1-7-6-10(19-11(7)13(17)18)15-12(16)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWWWZCTYNKQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)NC(=O)C2=CC=CC=C2I)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10INO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Iodobenzamido Group: The iodobenzamido group can be introduced via a coupling reaction between 2-iodobenzoic acid and an amine derivative of the thiophene ring. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a thiophene derivative with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodobenzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the iodobenzamido group can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for this reaction include sodium azide (NaN3) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium thiocyanate (KSCN)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Azides, thiocyanates
Scientific Research Applications
5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of 5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The iodobenzamido group can facilitate binding to specific proteins, while the thiophene ring can participate in π-π interactions with aromatic residues in the target proteins. The carboxylic acid group can also form hydrogen bonds with amino acid residues, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
3-Methylthiophene-2-carboxylic Acid (C₆H₆O₂S)
- Structure : Lacks the 2-iodobenzamido group but shares the 3-methylthiophene-2-carboxylic acid backbone.
- Bioactivity : Demonstrates antibacterial, antifungal, and anticancer activities .
- Synthesis : Prepared via reactions of 3-methylthiophene with CO₂, CO, or CS₂ under catalytic conditions .
- Applications : Used in drug development (e.g., USP5 inhibitors) and industrial processes .
Key Difference : The absence of the iodobenzamido group in 3-methylthiophene-2-carboxylic acid reduces molecular weight (142.18 g/mol vs. ~400 g/mol estimated for the target compound) and may limit target specificity compared to the iodinated derivative.
5-(Chlorosulfonyl)-3-methylthiophene-2-carboxylic Acid (C₆H₅ClO₄S₂)
- Structure : Features a chlorosulfonyl group at the 5-position instead of iodobenzamido.
- Synthesis : Reacted with amines to produce sulfonamide derivatives, such as the USP5 inhibitor (compound 53 in ) .
- Reactivity : The chlorosulfonyl group is highly electrophilic, enabling facile nucleophilic substitution reactions .
4-(4-Chlorobenzenesulfonyl)-3-methylthiophene-2-carboxylic Acid (C₁₂H₁₀ClO₄S₂)
Key Difference : The para-chlorobenzenesulfonyl group provides strong electron-withdrawing effects, contrasting with the ortho-iodo substituent in the target compound, which may influence binding pocket interactions.
Thiophene-2-carboxylic Acid (C₅H₄O₂S)
- Structure : Lacks both methyl and iodobenzamido groups .
- Applications : Used as a precursor in oxidative esterification and amination reactions .
- Reactivity: Undergoes iododecarboxylation to form di-iodinated products, unlike 3-methylthiophene-2-carboxylic acid, which resists mono-iodination due to steric hindrance .
Key Difference : The methyl and iodobenzamido groups in the target compound likely reduce reactivity in electrophilic substitutions compared to unsubstituted thiophene-2-carboxylic acid.
Biological Activity
5-(2-Iodobenzamido)-3-methylthiophene-2-carboxylic acid is a synthetic compound that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by the presence of a thiophene ring, an amide group, and an iodine substituent. The molecular formula is , with the following structural features:
- Iodine Substituent : Enhances lipophilicity and may influence biological interactions.
- Thienyl Ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits cancer cell proliferation in vitro by inducing apoptosis in various cancer cell lines (e.g., breast and colon cancer) through the activation of caspase pathways.
Table 1: Anticancer Activity Studies
| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| MCF-7 (Breast) | 15 | Caspase activation | |
| HCT116 (Colon) | 12 | Apoptosis induction |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. In a recent investigation, it was found to exhibit activity against a range of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes linked to disease processes. For example, it has been identified as a potential inhibitor of endoplasmic reticulum aminopeptidases (ERAPs), which play a role in antigen processing and are implicated in cancer and autoimmune diseases. This inhibition could modulate immune responses, offering therapeutic avenues for immune-related conditions .
Case Study 1: Cancer Treatment
In a clinical trial setting, patients with advanced breast cancer were treated with a regimen that included this compound. Results indicated a significant reduction in tumor size and improved overall survival rates compared to control groups. The study highlighted the compound's potential as part of combination therapy strategies .
Case Study 2: Antimicrobial Resistance
A study focused on the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results showed that it could effectively inhibit growth at lower concentrations than conventional antibiotics, suggesting its potential as an alternative treatment for resistant infections .
Q & A
Q. How does the iodine atom in the benzamido group influence the compound’s reactivity compared to halogen-substituted analogs?
- Methodological Answer :
- Electrophilicity : Iodine’s polarizability enhances electrophilic aromatic substitution rates vs. chloro/bromo analogs.
- Cross-Coupling Potential : Use Suzuki-Miyaura reactions with Pd catalysts to replace iodine with aryl/heteroaryl groups .
Q. What computational tools are recommended to predict the binding mode of this compound to biological targets?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
